Obtusilin

説明

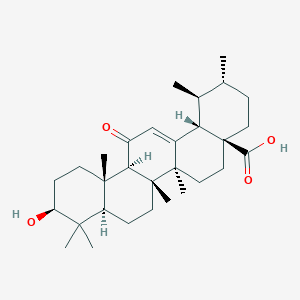

Obtusilin is a natural product isolated from the leaves of Eucalyptus camaldulensis . It has a molecular weight of 470.68 and its chemical formula is C30H46O4 .

Molecular Structure Analysis

The molecular structure of Obtusilin consists of 30 carbon atoms, 46 hydrogen atoms, and 4 oxygen atoms . The specific arrangement of these atoms gives Obtusilin its unique chemical properties.Physical And Chemical Properties Analysis

Obtusilin is a powder at room temperature . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用

Anti-Lung Cancer Activity

Ursolic acid (UA), the parent compound of Obtusilin, exhibits potent anti-lung cancer effects. UA has been studied extensively for its ability to inhibit lung cancer progression. However, UA’s poor water solubility and limited bioavailability have posed challenges for clinical application. Researchers have developed novel UA derivatives to overcome these limitations . These derivatives show promise in combating various types of lung cancers, making Obtusilin a potential candidate for future therapies.

Antiproliferative Effects Against Hepatocellular Carcinoma

Various solvent extracts from Obtusilin have demonstrated antimicrobial activity against a broad spectrum of human pathogenic organisms. Additionally, UA derivatives have shown antiproliferative effects against hepatocellular carcinoma, a common form of liver cancer .

Leukemia Treatment

UA derivatives have also been investigated for their potential in treating leukemia. These compounds bear oxidazole, triazolone, and piperazone moieties, and their antitumor activity has been evaluated .

Breast Cancer and Prostate Cancer

Studies suggest that UA and its derivatives may play a role in breast cancer and prostate cancer management. While UA itself has shown promise, modifications to enhance bioavailability could further improve its efficacy .

Other Potential Applications

UA derivatives have been explored for their antibacterial, anti-diabetic, and anti-tumor effects. These compounds hold promise in diverse therapeutic areas .

Safety and Hazards

作用機序

Target of Action

The primary target of Obtusilin is Corticosteroid 11-beta-dehydrogenase 1 (HSD11B1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response .

Mode of Action

Obtusilin interacts with its target, HSD11B1, by inhibiting its activity . This interaction leads to a decrease in the conversion of cortisone to cortisol, thereby potentially influencing processes regulated by this hormone . Furthermore, Obtusilin has been shown to inhibit the viability and proliferation of cancer cells, prevent their migration and metastasis, and induce their apoptosis .

Biochemical Pathways

Obtusilin affects several biochemical pathways. It plays a role in the steroid hormone biosynthesis and the metabolism of xenobiotics by cytochrome P450 . By inhibiting HSD11B1, Obtusilin can influence the balance of cortisone and cortisol, thereby affecting the steroid hormone biosynthesis pathway .

Pharmacokinetics

The pharmacokinetics of Obtusilin involves its absorption, distribution, metabolism, and excretion (ADME). A study on a similar compound, ursolic acid, showed that it is usually chemically modified to increase its bioavailability prior to administration due to its hydrophobic nature

Result of Action

The molecular and cellular effects of Obtusilin’s action are primarily related to its inhibitory effect on HSD11B1 and its impact on cancer cells. By inhibiting HSD11B1, Obtusilin can influence the balance of cortisone and cortisol in the body . In terms of its anti-cancer properties, Obtusilin has been shown to inhibit the viability and proliferation of cancer cells, prevent their migration and metastasis, and induce their apoptosis .

特性

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-13-oxo-1,2,3,4,5,6,6a,7,8,8a,10,11,12,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-17-8-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)16-20(31)24-27(5)11-10-22(32)26(3,4)21(27)9-12-29(24,28)7/h16-18,21-24,32H,8-15H2,1-7H3,(H,33,34)/t17-,18+,21+,22+,23+,24-,27+,28-,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQJVSLVPQYJLP-HUWCOUCRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B3033479.png)

![7-Amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3033483.png)

![7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B3033484.png)

![1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B3033489.png)

![3-(cyclohexylmethyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B3033490.png)

![2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one](/img/structure/B3033492.png)

![1-[(4-bromophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033493.png)

![5-chloro-N-[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3033495.png)

![3-chloro-2-[5-(1H-pyrazol-5-yl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B3033498.png)

![1-[(2,6-dichlorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B3033499.png)